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molecular formula C12H10O2 B3428892 3,5-Dihydroxybiphenyl CAS No. 7028-41-3

3,5-Dihydroxybiphenyl

Cat. No. B3428892
M. Wt: 186.21 g/mol
InChI Key: UAVUNEWOYVVSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04020098

Procedure details

6.00 g (0.0199 mole) of 2,4-dihydroxy-6-phenyl-isophthalic acid dimethyl ester is dissolved under nitrogen in 40 ml of water and 40 ml of 2N sodium hydroxide solution. The light-red solution is refluxed for one hour; it is then cooled with an ice bath and carefully acidified with 8.0 ml of concentrated hydrochloric acid (carbon dioxide evolution). The mixture is then refluxed and boiled for 14 hours in a nitrogen atmosphere. The emulsion obtained after cooling is extracted twice with 100 ml of ether each time. The combined ether layers are dried with magnesium sulphate and concentrated in vacuo to obtain 3.98 g of crude product in the form of yellow crystals. This crude product is dissolved in 20 ml of ether; 50 ml of benzene is added and the ether then distilled off. 5-Phenylresorcinol crystallises out on standing. After cooling, there is added 50 ml of hexane, and the crystals are filtered off under suction; this yields 2.44 g of cream-coloured crystals, M.P. 154°-158°. Repeated crystallisation from 40 ml of benzene with the addition of 40 ml of hexane yields 2.03 g of 5-phenylresorcinol as colourless crystals, M.P. 157° - 158°.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
COC(=O)[C:4]1[C:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:12][C:11]([OH:20])=[C:6](C(OC)=O)[C:5]=1[OH:21].Cl.C1C=CC=CC=1>O.[OH-].[Na+].CCOCC>[C:14]1([C:13]2[CH:12]=[C:11]([OH:20])[CH:6]=[C:5]([CH:4]=2)[OH:21])[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC(C1=C(C(C(=O)OC)=C(C=C1C1=CC=CC=C1)O)O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The light-red solution is refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
it is then cooled with an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed
CUSTOM
Type
CUSTOM
Details
The emulsion obtained
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
EXTRACTION
Type
EXTRACTION
Details
is extracted twice with 100 ml of ether each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether layers are dried with magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain 3.98 g of crude product in the form of yellow crystals
DISTILLATION
Type
DISTILLATION
Details
the ether then distilled off
CUSTOM
Type
CUSTOM
Details
5-Phenylresorcinol crystallises out
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
there is added 50 ml of hexane
FILTRATION
Type
FILTRATION
Details
the crystals are filtered off under suction
CUSTOM
Type
CUSTOM
Details
crystallisation from 40 ml of benzene
ADDITION
Type
ADDITION
Details
with the addition of 40 ml of hexane

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(C=C(O)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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